2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol
Overview
Description
2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol is a compound that features a trifluoromethyl group, an anthryl group, and a butynol moiety. The presence of these functional groups makes it a versatile molecule with potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. The anthryl group, in particular, is known for its aromatic properties, which can influence the compound’s reactivity and stability.
Mechanism of Action
Mode of Action
It’s known that the anthryl ring in the compound confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Biochemical Pathways
The compound’s ability to stabilize the conjugated carbanion suggests it may influence pathways involving electron transfer .
Action Environment
It’s known that the resonance structure and steric protection of the peripheral positions and the most reactive 9-position of anthracene prolong the half-life of the radical in solution to 11 days .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol typically involves the reaction of 9-anthraldehyde with trifluoromethyl ketones under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the trifluoromethyl ketone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of 2-(9-Anthryl)-1,1,1-trifluorobut-3-en-2-one.
Reduction: Formation of 2-(9-Anthryl)-1,1,1-trifluorobut-3-ene-2-ol.
Substitution: Formation of various substituted anthryl derivatives depending on the nucleophile used
Scientific Research Applications
2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(9-anthryl)ethanol: Similar structure but lacks the butynol moiety.
1-(9-Anthryl)-2,2,2-trifluoroethanol: Similar structure but with a different substitution pattern.
Uniqueness
2-(9-Anthryl)-1,1,1-trifluorobut-3-yn-2-ol is unique due to the combination of its trifluoromethyl, anthryl, and butynol groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-anthracen-9-yl-1,1,1-trifluorobut-3-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O/c1-2-17(22,18(19,20)21)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h1,3-11,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRAVYWIDSZYOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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